

Azetidine-3-carbonitrile hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Azetidine-3-carbonitrile hydrochloride
Cat. No.:	B1520942

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling and Application of **Azetidine-3-carbonitrile Hydrochloride**

Foreword for the Modern Researcher

Azetidine-3-carbonitrile hydrochloride is more than a catalog number; it is a compact, high-energy scaffold poised for chemical innovation. As a building block, its significance lies in the unique conformational rigidity imparted by the four-membered azetidine ring.^{[1][2]} In an era of rational drug design, such strained-ring systems are invaluable for limiting the conformational flexibility of lead compounds, a strategy that can decrease the entropic penalty of binding to a biological target and potentially enhance affinity and selectivity.^[1] This guide moves beyond a conventional Safety Data Sheet (SDS) to provide a deeper, application-focused understanding of this reagent. It is designed for the bench scientist who not only handles this chemical but also seeks to exploit its reactivity in the synthesis of novel molecular entities. We will dissect its hazard profile, contextualize its physicochemical properties for synthetic applications, and provide actionable protocols that integrate safety with scientific methodology.

Chemical Identity and Physicochemical Profile

Azetidine-3-carbonitrile hydrochloride is a hydrochloride salt of a saturated, four-membered N-heterocycle bearing a nitrile functional group. The salt form enhances the compound's stability and typically improves its solubility in polar solvents compared to the free base, making it more amenable for use in various reaction media.

Caption: Fig. 1: Structure of **Azetidine-3-carbonitrile Hydrochloride**

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
IUPAC Name	azetidine-3-carbonitrile;hydrochloride	[3]
CAS Number	345954-83-8	[3]
EC Number	674-595-6	[3][4]
Molecular Formula	C ₄ H ₇ CIN ₂	[3][5][6]
Molecular Weight	118.56 g/mol	[3][6]
Appearance	Off-white to yellow solid	[7][6]
Purity	Typically ≥95%	[7][8]

| Storage| Inert atmosphere, store in freezer, under -20°C |[7][6] |

Comprehensive Hazard Profile and Toxicological Assessment

This compound presents a significant toxicological profile that demands rigorous adherence to safety protocols. Its hazards are multifaceted, stemming from its acute toxicity, irritant properties, and environmental impact.

Table 2: GHS Hazard Classification

Hazard Class	GHS Code	Description	Source(s)
Acute Toxicity, Oral	H301	Toxic if swallowed	[3] [9] [4]
Acute Toxicity, Dermal	H311	Toxic in contact with skin	[9] [8]
Acute Toxicity, Inhalation	H331 / H332	Toxic / Harmful if inhaled	
Skin Corrosion / Irritation	H315	Causes skin irritation	[9] [8]
Serious Eye Damage / Irritation	H319	Causes serious eye irritation	[3] [9] [4] [8]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[8]

| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects | [\[3\]](#)[\[4\]](#) |

Expert Analysis of Hazards:

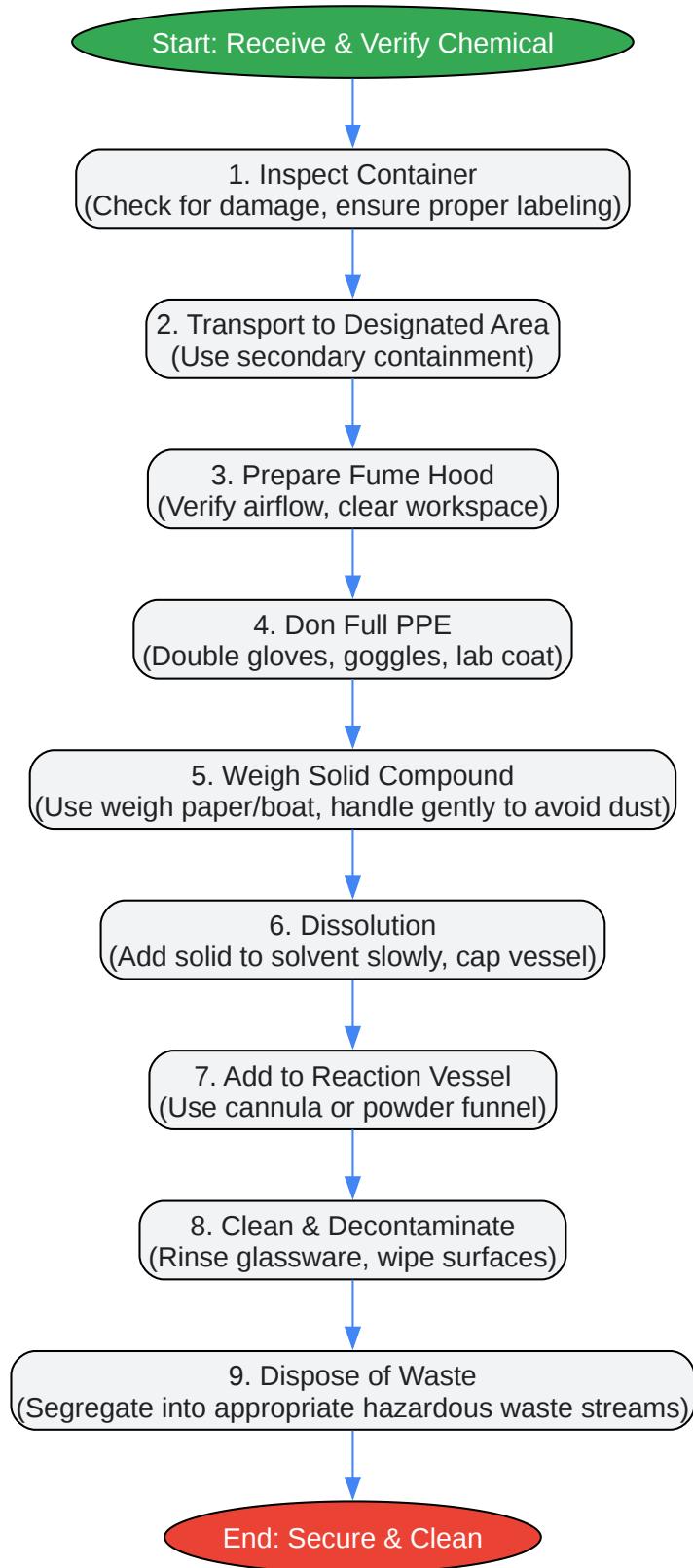
- Acute Toxicity (Oral, Dermal, Inhalation): The high acute toxicity is a primary concern. The presence of the nitrile (-C≡N) group suggests that metabolic pathways could potentially lead to the release of cyanide ions, a potent inhibitor of cellular respiration, although specific metabolic data for this compound is not readily available. The "Toxic" classification (as opposed to "Harmful") necessitates the use of engineering controls to prevent any exposure.
- Serious Eye Irritation: The hydrochloride salt form can contribute to its acidic nature in solution, making it particularly damaging to the sensitive tissues of the eyes. Any contact can cause serious, potentially irreversible, damage.[\[9\]](#)
- Environmental Hazard: The classification "Toxic to aquatic life with long lasting effects" is critical.[\[3\]](#)[\[4\]](#) This dictates stringent disposal procedures. Contamination of waterways must be prevented, as the compound can persist and cause harm to aquatic ecosystems.

Risk Mitigation: A Multi-Layered Approach to Safe Handling

A self-validating safety protocol relies on a hierarchy of controls. The following workflow is designed to minimize exposure at every stage of handling.

1. Engineering Controls (Primary Barrier):

- Certified Chemical Fume Hood: All manipulations of solid **Azetidine-3-carbonitrile hydrochloride** and its solutions must be performed inside a properly functioning chemical fume hood. This is non-negotiable due to its inhalation toxicity.[9]
- Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.


2. Administrative Controls (Procedural Safeguards):

- Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this chemical, including weighing, transfer, reaction setup, and cleanup.
- Restricted Access: Designate specific areas within the lab for working with highly toxic compounds and restrict access to trained personnel only.
- "Dry Run" Practice: For researchers unfamiliar with the protocol, performing a "dry run" with a benign substance can help identify potential breaches in handling technique before the active compound is used.

3. Personal Protective Equipment (PPE) (Final Barrier):

- Hand Protection: Wear nitrile gloves (double-gloving is recommended). Check for perforations before use. Always wash hands thoroughly with soap and water after handling, even when gloves are worn.[9][10]
- Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a high risk of splashing.[9]

- Body Protection: A fully fastened lab coat is required. For larger quantities, a chemically resistant apron is advisable.[9]

[Click to download full resolution via product page](#)

Caption: Fig. 2: Safe Handling Workflow from Receipt to Disposal

Emergency Response Protocols

In the event of an exposure, immediate and correct action is critical.

- Eye Contact: Immediately flush eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention without delay. [9] The duration of the flush is critical to ensure the chemical is completely removed.
- Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[9]
- Inhalation: Move the person to fresh air immediately. If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Lay the patient down and keep them warm and rested. Seek immediate medical attention.[9]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9] Never give anything by mouth to an unconscious person.

Application in Synthetic Chemistry: A Methodological Framework

The value of **Azetidine-3-carbonitrile hydrochloride** lies in its dual reactivity: the strained azetidine ring and the versatile nitrile group. The ring can undergo nucleophilic opening under specific activating conditions, while the nitrile can be hydrolyzed, reduced, or treated with organometallic reagents.[2]

Below is a representative, step-by-step protocol for a hypothetical reaction—the reduction of the nitrile to a primary amine—integrating key safety considerations. This transformation is fundamental in medicinal chemistry for converting a nitrile, often used as a stable intermediate, into a basic amine for further functionalization or to act as a key pharmacophoric element.

Hypothetical Protocol: Reduction of Azetidine-3-carbonitrile to (Azetidin-3-yl)methanamine

Causality: This protocol uses Lithium Aluminum Hydride (LAH), a powerful and non-selective reducing agent. Its high reactivity necessitates an anhydrous, inert atmosphere and careful quenching. The choice of an ether solvent (like THF) is due to its compatibility with LAH and its ability to solvate the lithium ions.

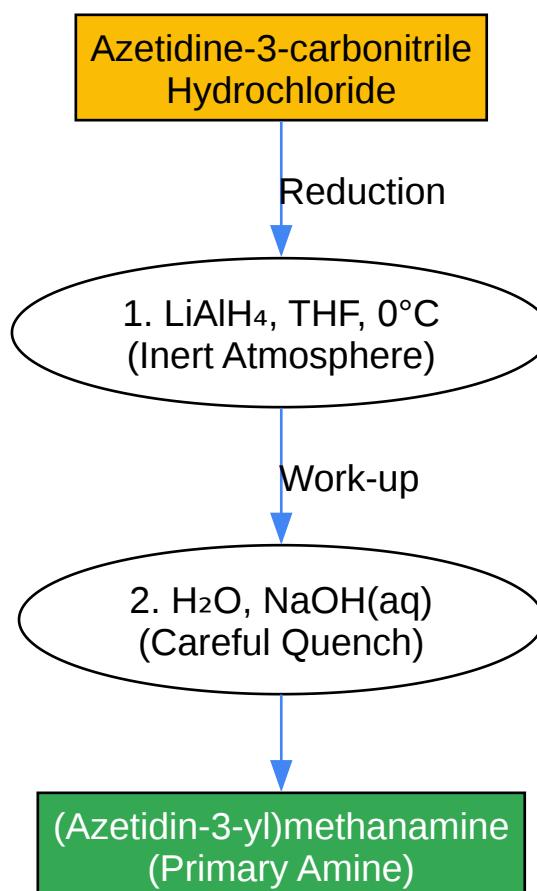
- Reactor Setup (Fume Hood):

- Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum.
- Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

Rationale: LAH reacts violently with water; all equipment and reagents must be scrupulously dry.

- Reagent Preparation (Fume Hood):

- Under the inert atmosphere, suspend Lithium Aluminum Hydride (LAH) in anhydrous Tetrahydrofuran (THF).
- In a separate, dry flask, dissolve **Azetidine-3-carbonitrile hydrochloride** in anhydrous THF. A mild, non-nucleophilic base (e.g., triethylamine, used in slight excess) may be needed to neutralize the HCl salt and liberate the free base for the reaction.


- Reaction Execution (Fume Hood):

- Cool the LAH suspension to 0°C using an ice-water bath. Rationale: The reaction is highly exothermic; initial cooling prevents an uncontrolled temperature spike.
- Slowly add the solution of Azetidine-3-carbonitrile free base to the LAH suspension via a syringe or cannula. Maintain the temperature at 0°C during the addition.
- After the addition is complete, allow the reaction to warm to room temperature and stir until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

- Work-up and Quenching (Fume Hood - CRITICAL SAFETY STEP):

- Cool the reaction mixture back to 0°C.

- Perform a Fieser workup by slowly and sequentially adding: (1) a calculated amount of water, (2) an equal amount of 15% aqueous NaOH, and (3) three times that amount of water. Rationale: This procedure carefully quenches the excess LAH and precipitates the aluminum salts as a granular solid that is easy to filter, minimizing the risk of fire from pyrophoric byproducts.
- Stir the resulting mixture vigorously for 30 minutes.
- Isolation and Purification:
 - Filter the granular solid through a pad of Celite, washing thoroughly with THF or another suitable solvent.
 - Concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the resulting amine product, for example, by column chromatography or distillation.

[Click to download full resolution via product page](#)

Caption: Fig. 3: Hypothetical Synthetic Pathway for Nitrile Reduction

Storage and Disposal

- Storage: Store the compound in its original, tightly sealed container in a freezer (-20°C is common) under an inert atmosphere (e.g., argon or nitrogen).[7][6][11] This prevents degradation from moisture and air. Store away from incompatible materials, especially strong oxidizing agents.[11]
- Disposal: Dispose of unused material and contaminated waste in a designated, labeled, and sealed container for hazardous chemical waste.[9] All disposal must be carried out in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways due to its aquatic toxicity.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azetidines - Enamine [enamine.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidine-3-carbonitrile hydrochloride | C4H7CIN2 | CID 45072465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. 345954-83-8 CAS MSDS (AZETIDINE-3-CARBONITRILE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. rvrlabs.com [rvrlabs.com]
- 7. Azetidine-3-carbonitrile HCl | 345954-83-8 [sigmaaldrich.com]
- 8. 345954-83-8 Cas No. | Azetidine-3-carbonitrile hydrochloride | Apollo [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. Azetidine-3-Carbonitrile HCl Supplier China | Properties, Uses & Safety | Buy High Quality API Intermediates [nj-finechem.com]
- To cite this document: BenchChem. [Azetidine-3-carbonitrile hydrochloride material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1520942#azetidine-3-carbonitrile-hydrochloride-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com